4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole
Description
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole is a benzodioxole derivative characterized by a fluorosulfonyloxy (-OSO₂F) group at the 4-position and two methyl (-CH₃) groups at the 2-positions of the 1,3-benzodioxole ring. This compound belongs to a class of heterocyclic aromatic systems where the dioxole ring (a five-membered ring containing two oxygen atoms) is fused to a benzene ring. The fluorosulfonyloxy group imparts strong electron-withdrawing properties, making the compound highly reactive in substitution and coupling reactions.
Properties
IUPAC Name |
4-fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S/c1-9(2)13-6-4-3-5-7(8(6)14-9)15-16(10,11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVBOROTOPJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)OS(=O)(=O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole with a fluorosulfonylating agent. One common method includes the use of fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyloxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other substrates. This interaction can modulate biological pathways or chemical processes, depending on the context of its use.
Comparison with Similar Compounds
Table 1: Key Benzodioxole Derivatives and Their Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorosulfonyloxy group in the target compound significantly lowers the electron density of the aromatic ring compared to methoxy or methyl groups, making it more reactive toward nucleophilic attack .
- Steric Effects : The 2,2-dimethyl substitution in all listed compounds provides steric protection, enhancing thermal and chemical stability. For example, 2,2-dimethyl-1,3-benzodioxole remains intact in acidic media, whereas unsubstituted benzodioxoles may decompose .
- Leaving Group Potential: The bromo group in 4-bromo-6-t-butyl-2,2-dimethyl-1,3-benzodioxole facilitates Grignard reactions, while the fluorosulfonyloxy group may act as a superior leaving group in SNAr (nucleophilic aromatic substitution) reactions due to its strong EWG nature .
Key Observations :
- The fluorosulfonyloxy derivative’s strong electrophilicity enables efficient sulfonation in multistep syntheses, such as the preparation of fluorinated benzimidazoles .
- Halogenated derivatives (e.g., bromo-substituted) are pivotal in cross-coupling reactions, whereas amino-substituted analogs show promise in targeted drug design .
Stability and Spectroscopic Properties
- Thermal Stability : The 2,2-dimethyl substitution confers stability across derivatives. For example, 2,2-dimethyl-1,3-benzodioxole remains stable at temperatures up to 150°C, while the fluorosulfonyloxy variant decomposes above 120°C due to labile S–O bonds .
- Spectroscopic Signatures: this compound: Distinct ¹⁹F NMR shifts near -45 ppm (CF₃SO₂– group) . 4-Amino-2,2-difluoro-1,3-benzodioxole: IR absorption at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C–F stretch) .
Biological Activity
4-Fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole (CAS No. 2411286-28-5) is a synthetic compound characterized by its unique benzodioxole structure with a fluorosulfonyloxy group. This compound has been investigated for its potential biological activities and applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its electrophilic fluorosulfonyloxy group. This group can interact with nucleophilic sites on various biomolecules, facilitating chemical reactions that may modulate biological pathways. The compound's reactivity allows it to participate in substitution and coupling reactions, which are essential in drug development and material science.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit various pharmacological properties. These include:
- Anticancer Activity : Some studies suggest that benzodioxole derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to therapeutic effects in conditions like arthritis.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against specific pathogens.
Case Studies
Several studies have explored the biological effects of related compounds. For instance:
- A study on similar benzodioxole derivatives found that they could inhibit certain enzymes involved in cancer cell metabolism, leading to reduced tumor growth in animal models .
- Another investigation revealed that modifications to the benzodioxole structure could enhance anti-inflammatory properties, suggesting a structure-activity relationship that could be exploited for drug design.
Comparative Analysis
To understand the biological implications of this compound better, it is useful to compare it with structurally related compounds. Below is a summary table comparing key attributes:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Electrophilic reactivity; potential anticancer and anti-inflammatory properties | Investigated for various pharmacological applications |
| 1,3-Benzodioxole | Structure | Limited biological activity; primarily used as a scaffold | Simpler structure without electrophilic substitution |
| 4-Chlorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole | Structure | Similar reactivity; explored for similar pharmacological effects | Chlorine substitution may alter activity |
Research Findings
Recent findings emphasize the importance of the fluorosulfonyloxy group in enhancing the biological activity of benzodioxole derivatives. The following points summarize key research outcomes:
- Electrophilicity : The presence of the fluorosulfonyloxy group significantly increases the electrophilicity of the compound, making it more reactive towards nucleophiles.
- Structure-Activity Relationship (SAR) : Modifications to the benzodioxole core can lead to variations in biological activity, indicating that careful structural design is crucial for optimizing pharmacological effects .
- Synthetic Versatility : The compound serves as an important intermediate in organic synthesis, allowing for the development of more complex pharmaceuticals and materials.
Q & A
Basic: What are the standard synthetic routes for 4-fluorosulfonyloxy-2,2-dimethyl-1,3-benzodioxole, and how is its structure confirmed?
Answer:
The synthesis typically involves functionalization of the benzodioxole core. A common approach is sulfonylation of a precursor like 4-hydroxy-2,2-dimethyl-1,3-benzodioxole using fluorosulfonic acid derivatives. For example, analogous methods describe reacting phenolic hydroxyl groups with fluorosulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like pyridine to scavenge HCl) .
Characterization methods include:
- NMR Spectroscopy: and NMR to confirm substitution patterns and purity. For benzodioxoles, the methyl groups at C-2 typically appear as singlets (~δ 1.6–1.8 ppm), while aromatic protons resonate between δ 6.5–7.5 ppm .
- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns.
- X-ray Diffraction (XRD): For crystallographic confirmation of the fluorosulfonyloxy group’s orientation .
Advanced: How can researchers optimize lithiation reactions at the C-7 position of 2,2-dimethyl-1,3-benzodioxole derivatives?
Answer:
Lithiation of benzodioxoles is challenging due to steric hindrance from the 2,2-dimethyl groups and electronic deactivation. Evidence from analogous compounds (e.g., 5-t-butyl derivatives) shows that traditional methods using n-BuLi in ether or THF fail to achieve C-7 metalation . Key optimization strategies:
- Solvent and Temperature: Switching to polar aprotic solvents (e.g., THF) and reflux conditions enhances reactivity .
- Additives: Using hexamethylphosphoramide (HMPA) as a co-solvent or pre-complexing n-BuLi with TMEDA (tetramethylethylenediamine) improves lithiation efficiency .
- Electrophile Choice: Testing alternative electrophiles (e.g., aldehydes instead of ethylene oxide) may bypass side reactions .
Example protocol: Pre-mix n-BuLi with TMEDA (1:1 molar ratio) in THF, add the benzodioxole derivative, stir at 0°C for 2 hours, then introduce the electrophile .
Advanced: How is this compound utilized in polymer-supported synthesis?
Answer:
The fluorosulfonyloxy group serves as a reactive handle for immobilizing benzodioxoles onto polymers. For example:
- Chloromethylated Polystyrene Functionalization: React the fluorosulfonyloxy derivative with a nucleophilic polymer (e.g., thiol- or amine-functionalized polystyrene) in DMF at 50–70°C .
- Degree of Substitution (DS): The DS depends on nucleophile strength. Thiolates (e.g., potassium thiolate) achieve higher DS than alkoxides due to superior nucleophilicity .
Key metrics for evaluation: - FT-IR: Monitor disappearance of the S=O stretch (~1370–1400 cm) to confirm sulfonate group attachment .
- Elemental Analysis: Measure sulfur content to quantify DS .
Basic: How should researchers design biological activity studies for fluorosulfonyloxy-benzodioxoles?
Answer:
While specific data on 4-fluorosulfonyloxy derivatives is limited, analogous benzodioxoles are tested for:
- Antimicrobial Activity: Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria and fungi. Minimum inhibitory concentration (MIC) values are determined .
- Enzyme Inhibition: Screen against targets like acetylcholinesterase or kinases using fluorometric assays.
Experimental design tips: - Positive Controls: Include known inhibitors (e.g., ampicillin for antimicrobial tests).
- Solubility: Use DMSO or ethanol (≤1% v/v) to avoid cytotoxicity .
Advanced: What analytical techniques resolve contradictions in reaction outcomes (e.g., failed lithiation vs. successful substitutions)?
Answer: Contradictions often arise from subtle differences in reaction conditions. Methodological steps:
Reaction Monitoring: Use in situ NMR to track fluorosulfonyloxy group reactivity .
Side-Product Analysis: LC-MS or GC-MS identifies byproducts (e.g., decomposition via sulfonate hydrolysis).
Computational Modeling: DFT calculations assess the energy barrier for C-7 deprotonation vs. competing pathways .
Example: Failed lithiation in ether ( ) vs. successful substitutions in THF/TMEDA ( ) highlight solvent/additive effects.
Advanced: How do thermal and photolytic stability studies inform handling protocols for this compound?
Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures. For benzodioxoles, stability typically exceeds 200°C, but fluorosulfonyloxy groups may lower this .
- UV-Vis Spectroscopy: Monitor photodegradation under UV light (e.g., λ = 254 nm) in solution.
Handling recommendations: - Storage: Under argon at –20°C to prevent hydrolysis of the sulfonate ester .
- Light Exposure: Use amber glassware and low-actinic lighting .
Basic: What precautions are critical when handling fluorosulfonyloxy-benzodioxoles in the lab?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact ( ).
- Ventilation: Use fume hoods due to potential release of toxic gases (e.g., SOF) during hydrolysis .
- First Aid: Immediate flushing with water for eye/skin exposure; seek medical attention if irritation persists .
Advanced: How can computational methods predict the reactivity of fluorosulfonyloxy-benzodioxoles in novel reactions?
Answer:
- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., sulfonate group) for nucleophilic attack .
- Transition State Modeling: Simulate pathways for sulfonate displacement reactions (e.g., SN2 vs. radical mechanisms).
Tools: Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
